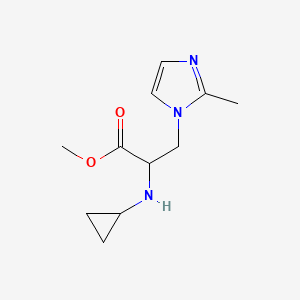

Methyl 2-(cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate

Description

Methyl 2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoate is a synthetic organic compound featuring a methyl ester backbone substituted with a cyclopropylamino group and a 2-methylimidazole moiety. Though direct pharmacological data for this compound are absent in the provided evidence, structurally related imidazole and cyclopropane derivatives are prevalent in agrochemicals (e.g., imiprothrin) and medicinal chemistry, suggesting possible applications in pesticide or drug development .

Properties

Molecular Formula |

C11H17N3O2 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

methyl 2-(cyclopropylamino)-3-(2-methylimidazol-1-yl)propanoate |

InChI |

InChI=1S/C11H17N3O2/c1-8-12-5-6-14(8)7-10(11(15)16-2)13-9-3-4-9/h5-6,9-10,13H,3-4,7H2,1-2H3 |

InChI Key |

QVINWUFXZCIJTE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1CC(C(=O)OC)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

- The synthesis often begins with a suitable α-halo or α-keto acid derivative of propanoic acid or its ester.

- The 2-methyl-1H-imidazole moiety can be introduced via nucleophilic substitution or coupling reactions using 2-methylimidazole or its derivatives.

Introduction of Cyclopropylamino Group

- The cyclopropylamino substituent is generally introduced by nucleophilic substitution of a leaving group (e.g., halide or tosylate) on the propanoate backbone with cyclopropylamine.

- Alternatively, reductive amination methods can be employed where an aldehyde or ketone intermediate reacts with cyclopropylamine under reducing conditions.

Esterification to Methyl Ester

- The carboxylic acid functionality is esterified to the methyl ester using standard esterification techniques.

- Common methods include Fischer esterification with methanol and acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or via methylation using diazomethane or methyl iodide under basic conditions.

Purification and Characterization

- The final product is purified by chromatographic techniques such as column chromatography or recrystallization.

- Characterization is performed using NMR spectroscopy, mass spectrometry, IR spectroscopy, and elemental analysis to confirm structure and purity.

Detailed Process Example (Hypothetical Based on Literature Analogues)

| Step | Reagents & Conditions | Description | |

|---|---|---|---|

| 1 | Starting from methyl 3-bromo-2-(2-methyl-1H-imidazol-1-yl)propanoate | Nucleophilic substitution with cyclopropylamine in a polar aprotic solvent (e.g., DMF) at 50–80°C | Introduction of cyclopropylamino group |

| 2 | Purification by extraction and silica gel chromatography | Removal of unreacted amine and side products | |

| 3 | Final esterification if starting from acid | Methanol with catalytic sulfuric acid under reflux | Formation of methyl ester if not already present |

| 4 | Drying and recrystallization | Obtain pure methyl 2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoate |

Research Findings and Optimization

- Yield Improvement: Optimization of solvent, temperature, and reaction time can significantly improve yields. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for nucleophilic substitutions involving cyclopropylamine.

- Stereochemistry Control: Use of chiral starting materials or chiral catalysts can help control stereochemistry if enantiopure products are desired.

- Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress.

- Side Reactions: Potential side reactions include over-alkylation of the amine or hydrolysis of ester groups, which can be minimized by controlling reaction conditions.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Effect on Outcome |

|---|---|---|

| Solvent | DMF, DMSO, Methanol | Influences nucleophilicity and solubility |

| Temperature | 50–80°C | Higher temperature increases rate but may cause side reactions |

| Catalyst/Acid | Sulfuric acid, p-toluenesulfonic acid | Required for esterification |

| Reaction Time | 4–24 hours | Longer times improve conversion but may degrade product |

| Purification | Silica gel chromatography, recrystallization | Ensures high purity and removal of impurities |

Summary of Literature and Patent Sources

- While no direct patent or publication exclusively details the preparation of this compound, analogous compounds with similar structural motifs have been synthesized using nucleophilic substitution and esterification methods as described in patent WO2017191650A1 and related literature.

- Industrial synthesis of related cyclopropylamino-imidazole derivatives often employs continuous flow reactors and high-throughput screening to optimize reaction parameters and yields.

- Acid catalysts such as methanesulfonic acid or p-toluenesulfonic acid are commonly used in esterification steps to achieve high purity methyl esters.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the imidazolyl group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-(cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including changes in cellular metabolism and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- The target compound’s cyclopropylamino group distinguishes it from tetrazole-containing analogues (9, 10, 32), which may reduce polarity and enhance membrane permeability compared to the hydrophilic tetrazole .

- All compounds share a methyl ester, but the target’s cyclopropane ring may confer rigidity akin to imiprothrin, a cyclopropane-containing pyrethroid .

Functional Group Impact on Bioactivity

While pharmacological data for the target compound are unavailable, insights can be drawn from analogues:

- Imidazole vs. Tetrazole : Tetrazole groups (in compounds 9, 10, 32) are bioisosteres for carboxylic acids, enhancing metabolic stability . The target’s imidazole may instead facilitate hydrogen bonding in target proteins.

- Cyclopropane vs. Silyl Ethers : The cyclopropane’s rigidity (as in imiprothrin) could improve binding selectivity compared to compound 32’s flexible silyl-ethoxy-methyl group .

Data Tables

Table 2: Functional Group Influence on Properties

Biological Activity

Methyl 2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoate, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is This compound , with a molecular formula of and a molecular weight of 237 Da. Key physicochemical properties include:

| Property | Value |

|---|---|

| LogP | -1.56 |

| Heavy Atoms Count | 17 |

| Rotatable Bond Count | 6 |

| Number of Rings | 2 |

| Polar Surface Area (Ų) | 67 |

| Hydrogen Bond Acceptors Count | 4 |

| Hydrogen Bond Donors Count | 2 |

These properties suggest that the compound is relatively polar and may exhibit good solubility in biological systems, which is essential for its pharmacological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with imidazole moieties often exhibit significant activity against enzymes and receptors involved in cellular signaling pathways.

Potential Mechanisms Include:

- Receptor Modulation: The imidazole ring may interact with various G-protein coupled receptors (GPCRs), potentially influencing signal transduction pathways.

- Enzyme Inhibition: The cyclopropylamino group could serve as a structural motif for enzyme inhibition, similar to other known inhibitors targeting kinases or phosphatases.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of similar compounds. It was observed that derivatives containing imidazole rings often demonstrate activity against a range of pathogens, including bacteria and fungi. Although specific data on this compound is limited, its structural analogs have shown promising results in inhibiting bacterial growth.

Case Studies

-

Inhibition of Type III Secretion System (T3SS):

A study investigated the effects of various imidazole-containing compounds on the T3SS in pathogenic bacteria. Compounds similar to this compound were found to significantly reduce the secretion of virulence factors, indicating potential therapeutic applications in treating bacterial infections . -

Cancer Therapeutics:

Research into related compounds has demonstrated their ability to inhibit specific kinases involved in cancer progression. For instance, compounds with similar structures have been tested for their efficacy against chronic myeloid leukemia (CML), showing promise in overcoming resistance mechanisms . This suggests that this compound may also possess anticancer properties.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Imidazole Functionalization : Alkylation of 2-methylimidazole with a propanoate precursor (e.g., methyl acrylate derivatives) under basic conditions .

- Cyclopropylamine Coupling : Reaction of the intermediate with cyclopropylamine via nucleophilic substitution or reductive amination, requiring precise pH and temperature control (e.g., 60–80°C in ethanol) .

- Esterification : Final esterification steps to stabilize the propanoate moiety, often using methanol as a solvent .

Yield optimization relies on catalytic systems (e.g., DABCO for regioselective alkylation) and purification via column chromatography . Analytical validation by ¹H/¹³C NMR and HPLC-MS is critical to confirm purity (>95%) .

Q. How can structural characterization of this compound resolve ambiguities in regiochemistry or stereochemistry?

- Methodological Answer :

- NMR Spectroscopy : 2D NMR (COSY, HSQC) identifies coupling between the cyclopropylamino group and the imidazole ring, resolving regiochemical ambiguities .

- X-ray Crystallography : Definitive confirmation of stereochemistry (e.g., R/S configuration at the chiral center) requires single-crystal analysis .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₁H₁₈N₃O₂) and detects isotopic patterns .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms due to imidazole’s metal-binding properties .

- Receptor Binding : Radioligand displacement assays (e.g., GABAₐ or histamine receptors) using tritiated ligands .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess baseline toxicity .

Data contradictions (e.g., false positives in kinase assays) require orthogonal validation via SPR (surface plasmon resonance) .

Advanced Research Questions

Q. How does the cyclopropylamino group influence the compound’s metabolic stability compared to other alkylamino derivatives?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS. Cyclopropyl groups reduce CYP450-mediated oxidation compared to isopropyl or ethylamino analogs .

- Stability Under Stress : Expose to acidic/basic conditions (pH 1–13) and track decomposition kinetics. Cyclopropane’s ring strain enhances susceptibility to ring-opening in acidic media .

- Computational Modeling : DFT calculations predict metabolic hotspots (e.g., N-dealkylation sites) .

Q. What strategies mitigate racemization during chiral synthesis of this compound?

- Methodological Answer :

- Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., L-proline) during cyclopropylamine coupling .

- Low-Temperature Reactions : Conduct steps below –20°C to suppress epimerization .

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) for enantioselective esterification .

Q. How can computational models predict its interaction with biological targets like G-protein-coupled receptors (GPCRs)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to GPCRs (e.g., histamine H₃ receptor) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bonds between imidazole and Asp³.32 in GPCRs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.